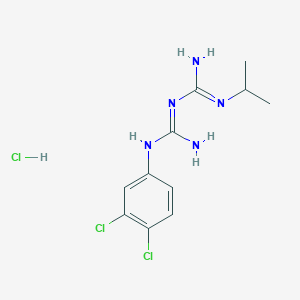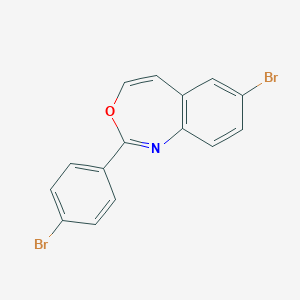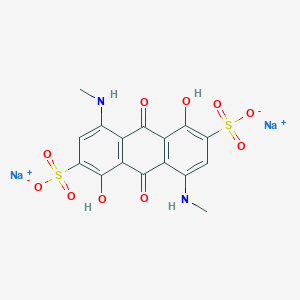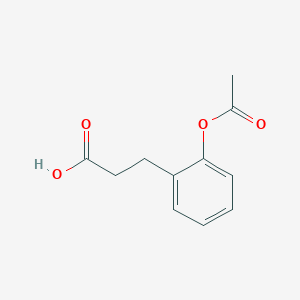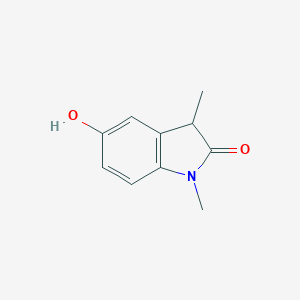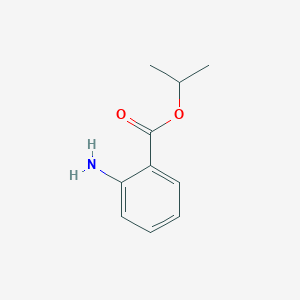
Isopropyl anthranilate
Overview
Description
Isopropyl anthranilate is an organic compound with the molecular formula C10H13NO2. It is an ester derived from anthranilic acid and isopropanol. This compound is known for its pleasant, fruity aroma and is commonly used in the fragrance and flavor industries. It is also referred to as isopropyl 2-aminobenzoate.
Mechanism of Action
Target of Action
Isopropyl anthranilate, also known as Isopropyl 2-aminobenzoate, primarily targets the anthranilate synthase and aminodeoxychorismate synthase . These enzymes play a crucial role in the biosynthesis of tryptophan and folate in prokaryotic organisms .
Mode of Action
The compound interacts with its targets by inhibiting the association of subunits in both enzymes . This interaction disrupts the enzymes’ function, thereby affecting the synthesis of tryptophan and folate .
Biochemical Pathways
This compound affects the tryptophan biosynthesis pathway . This pathway starts with the shikimate pathway product, chorismate . Chorismate is converted to the aromatic compound anthranilate, which is then conjugated to a phosphoribosyl sugar by anthranilate phosphoribosyltransferase . Anthranilate is a precursor to the amino acid tryptophan .
Result of Action
The inhibition of anthranilate synthase and aminodeoxychorismate synthase by this compound leads to a decrease in the production of tryptophan and folate . This can affect various biological processes, including protein synthesis and cell growth, as both tryptophan and folate are essential for these processes .
Biochemical Analysis
Biochemical Properties
Isopropyl anthranilate participates in biochemical reactions, particularly in the biosynthesis of tryptophan from chorismate in microorganisms and plants . It interacts with enzymes such as anthranilate phosphoribosyltransferase (AnPRT), which catalyzes the second reaction in the biosynthesis of tryptophan .
Cellular Effects
In engineered Escherichia coli cells, this compound has been observed to accumulate due to a mutation in the trpD gene, which disrupts the transfer of the phosphoribosyl group to anthranilate, facilitating its accumulation . This accumulation influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion from chorismate by anthranilate synthase . It is then converted to phosphoribosyl anthranilate by anthranilate phosphoribosyl transferase to continue the tryptophan biosynthetic pathway . The binding of this compound to enzymes is complex, featuring multiple binding sites along an anthranilate channel .
Metabolic Pathways
This compound is involved in the metabolic pathway of tryptophan biosynthesis . It interacts with enzymes such as anthranilate phosphoribosyltransferase in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl anthranilate can be synthesized through the esterification of anthranilic acid with isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The process generally includes the purification of the product through distillation or recrystallization to obtain a high-purity compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinonoid structures.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed:
Oxidation: Quinonoid derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated anthranilate esters.
Scientific Research Applications
Isopropyl anthranilate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug formulations due to its aromatic properties.
Industry: Widely used in the fragrance and flavor industries for its pleasant aroma.
Comparison with Similar Compounds
Methyl anthranilate: Another ester of anthranilic acid, known for its grape-like aroma.
Ethyl anthranilate: Similar in structure but with an ethyl group instead of an isopropyl group, also used in fragrances and flavors.
Butyl anthranilate: Contains a butyl group, used in similar applications.
Uniqueness: Isopropyl anthranilate is unique due to its specific isopropyl group, which imparts a distinct aroma compared to other anthranilate esters. Its chemical properties and reactivity also differ slightly, making it suitable for specific applications in the fragrance and flavor industries.
Properties
IUPAC Name |
propan-2-yl 2-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(2)13-10(12)8-5-3-4-6-9(8)11/h3-7H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOZHFJYXAQZJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066334 | |
| Record name | Benzoic acid, 2-amino-, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18189-02-1 | |
| Record name | Isopropyl anthranilate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18189-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl anthranilate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018189021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-amino-, 1-methylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-amino-, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl anthranilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.235 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL ANTHRANILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HMH3887MNJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of isopropyl anthranilate in the synthesized dendrimers?
A1: In this study, this compound acts as a surface unit within unsymmetrical dendrimers. These dendrimers are constructed with either 4-hydroxybenzoic acid or 4-(bromomethyl)phenol as the central core unit. The researchers utilize an amide coupling reaction to attach this compound, along with indazole, to the 4-hydroxybenzoic acid core. [] This surface modification is crucial as it potentially influences the dendrimer's interaction with bacterial targets, ultimately contributing to its antimicrobial activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]-](/img/structure/B91609.png)
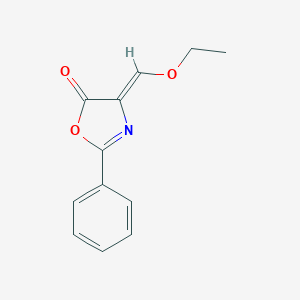
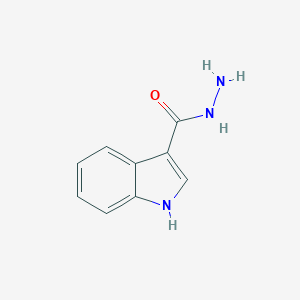
![2-hydroxy-5,6-dimethoxy-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B91615.png)
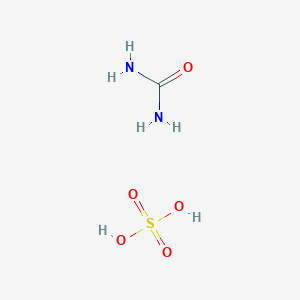
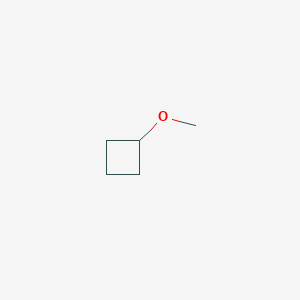
![1,4-Diazaspiro[4.5]decane](/img/structure/B91623.png)
